4-hydroxybutanamide

Descripción

The exact mass of the compound Butanamide, 4-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19917. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

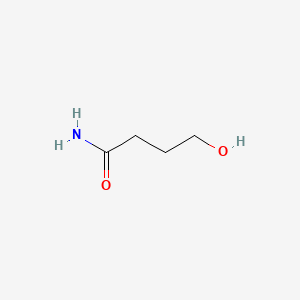

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOESDOAIWSCMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061297 | |

| Record name | Butanamide, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-60-6 | |

| Record name | 4-Hydroxybutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 4-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D464344F6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXYBUTYRAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxybutanamide, a simple bifunctional molecule, serves as a valuable scaffold in medicinal chemistry and drug development. Its structure, featuring both a hydroxyl and an amide group, allows for a diverse range of chemical modifications, leading to derivatives with significant biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into the therapeutic applications of its derivatives, focusing on their roles as inhibitors of GABA transporters for neurological disorders and matrix metalloproteinases (MMPs) in cancer therapy. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Chemical Structure and Properties

This compound, with the chemical formula C4H9NO2, is a polar molecule characterized by a four-carbon chain terminating in a hydroxyl group at one end and an amide group at the other.[1] This dual functionality imparts high solubility in water and other polar solvents, a critical property for its utility in biological systems.[1] The presence of both hydrogen bond donors (hydroxyl and amide N-H) and acceptors (carbonyl and hydroxyl oxygens) facilitates interactions with biological macromolecules.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C4H9NO2 | [1][2][3][4][5][6] |

| Molecular Weight | 103.12 g/mol | [1][2][3][4][6] |

| CAS Number | 927-60-6 | [1][2][4] |

| IUPAC Name | This compound | [1][4] |

| Melting Point | 46-48 °C | [2][6] |

| Boiling Point | 156 °C @ 0.1 Torr | [2][6] |

| Density | 1.11 g/cm³ | [2][6] |

| XLogP3 | -1.3 | [1][2][6] |

| Topological Polar Surface Area | 63.3 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Note: Some physical properties may vary based on experimental conditions.

Synthesis and Reactivity

Several synthetic routes to this compound and its derivatives have been established, primarily involving the amidation of carboxylic acids or their derivatives, and the ring-opening of lactones.

Synthesis of this compound

-

From 4-hydroxybutyric acid: Direct amidation of 4-hydroxybutyric acid can be achieved, though it may require catalysts such as boric acid to proceed efficiently.

-

Via Acyl Chloride: A more reactive and often higher-yielding pathway involves the conversion of 4-hydroxybutyric acid to its corresponding acyl chloride, 4-hydroxybutyryl chloride, using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly electrophilic and reacts readily with ammonia to produce this compound.

-

From γ-Butyrolactone (GBL): The ring-opening of GBL, a cyclic ester, with ammonia provides an effective route to this compound.

Synthesis of Derivatives

-

N-Substituted Derivatives via Aminolysis: N-substituted 4-hydroxybutanamides can be synthesized through the aminolysis of γ-butyrolactone and its derivatives with various primary or secondary amines.[1]

-

N-Hydroxybutanamide Derivatives: A notable method for synthesizing N-hydroxybutanamide derivatives, which are potent MMP inhibitors, involves the ring-opening of N-substituted succinimides with aqueous hydroxylamine.[7]

Chemical Reactivity

-

Hydrolysis: Under acidic conditions, this compound can be hydrolyzed back to 4-hydroxybutanoic acid and an ammonium salt. This reaction is typically catalyzed by heating in the presence of a strong acid.

-

Oxidation: The primary alcohol group can be oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in an anhydrous solvent.[1]

Applications in Drug Development

The this compound scaffold is a key starting point for the development of therapeutics targeting neurological disorders and cancer.

GABA Transporter Inhibitors

Derivatives of this compound are being extensively investigated as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulating its concentration in the synaptic cleft can influence neuronal excitability.[1][2] By inhibiting GATs, particularly the GAT-1 subtype, these compounds increase the extracellular levels of GABA, leading to enhanced inhibitory signaling.[2][8] This mechanism of action has shown potential for anticonvulsant, antinociceptive (pain-relieving), and antidepressant-like effects in preclinical models.

The inhibition of GAT-1 primarily located on presynaptic neurons and astrocytes prevents the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA available to bind to postsynaptic GABA-A and GABA-B receptors, enhancing both phasic (synaptic) and tonic (extrasynaptic) inhibition.

Figure 1. Mechanism of GAT-1 Inhibition by this compound Derivatives.

Matrix Metalloproteinase (MMP) Inhibitors

N-hydroxybutanamide derivatives have emerged as potent inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[7][9] Overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with tumor invasion, metastasis, and angiogenesis.[7][10] By inhibiting these enzymes, N-hydroxybutanamide derivatives can exhibit significant antitumor and antimetastatic effects.[7][11] For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide has shown inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC50 values in the low micromolar range and demonstrated a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis in a mouse melanoma model.[7][11]

MMP inhibitors can impede cancer progression through multiple pathways. By preventing the breakdown of the extracellular matrix, they can inhibit the physical dissemination of tumor cells. Furthermore, MMPs are involved in the release and activation of growth factors and the regulation of cell adhesion molecules, all of which are critical for tumor growth and angiogenesis.

References

- 1. This compound | 927-60-6 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition [frontiersin.org]

- 4. 4-Hydroxybutyramide | C4H9NO2 | CID 13562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. echemi.com [echemi.com]

- 7. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity [mdpi.com]

- 8. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.biochim.ro [journal.biochim.ro]

- 10. dovepress.com [dovepress.com]

- 11. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxybutanamide, a versatile chemical compound with significant relevance in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and biological significance, with a focus on its role as a scaffold for developing novel therapeutics.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is a polar molecule featuring a four-carbon chain with a terminal hydroxyl group and an amide group. This structure imparts high solubility in water and other polar solvents, a key characteristic for its biological interactions.[1] The presence of both a hydrogen bond donor (hydroxyl group) and an acceptor (amide group) allows it to interact effectively with biological macromolecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3][4] |

| CAS Number | 927-60-6 | [1][4][5] |

| Molecular Formula | C4H9NO2 | [2][5][6] |

| Molecular Weight | 103.12 g/mol | [2][3][4][5][6] |

| Melting Point | 46-48 °C | [4][5] |

| Boiling Point | 156 °C @ 0.1 Torr | [4][5] |

| Density | 1.11 g/cm³ | [5] |

| XLogP3 | -1.3 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several efficient routes, primarily involving the aminolysis of γ-butyrolactone or the amidation of 4-hydroxybutyric acid and its derivatives.

This is a common and direct method for producing this compound. It involves the ring-opening of the cyclic ester (lactone) by an amine.

Materials:

-

γ-Butyrolactone (GBL)

-

Ammonia (aqueous or anhydrous)

-

Solvent (e.g., ethanol, methanol, or water)

-

Reaction vessel (pressure-rated if using anhydrous ammonia at elevated temperatures)

-

Purification apparatus (e.g., distillation or chromatography setup)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve γ-butyrolactone in the chosen solvent.

-

Aminolysis: Introduce ammonia into the reaction mixture. This can be done by bubbling anhydrous ammonia gas through the solution or by adding a concentrated aqueous solution of ammonia. The reaction is often carried out at elevated temperatures and pressures to increase the reaction rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up and Purification: Upon completion, the solvent and excess ammonia are removed, typically under reduced pressure. The resulting crude this compound can be purified by recrystallization or distillation.

Caption: Synthesis of this compound.

Biological Significance and Therapeutic Potential

This compound serves as a crucial building block in the development of pharmacologically active agents, particularly those targeting the central nervous system and enzymatic pathways involved in disease.

Derivatives of this compound are of significant interest due to their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Researchers have focused on synthesizing N-substituted derivatives of this compound as potential inhibitors of GABA transporters (GATs).[1] By blocking these transporters, the concentration of GABA in the synaptic cleft can be increased, leading to enhanced inhibitory neurotransmission. This mechanism of action is being explored for the treatment of neurological disorders such as epilepsy and anxiety.[1]

Caption: Inhibition of GABA transporter.

Certain derivatives of N-hydroxybutanamide have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs).[3][7] MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various diseases, including cancer and arthritis.[3][8] N-hydroxybutanamide derivatives have shown promise as MMP inhibitors, with some compounds exhibiting inhibitory activity against MMP-2, MMP-9, and MMP-14.[3] This highlights the potential of the this compound scaffold in the design of novel anti-cancer and anti-inflammatory agents.

Experimental Protocols for Biological Assays

A common method to assess the inhibitory activity of this compound derivatives on GABA transporters is through a radiolabeled GABA uptake assay.

Principle: This assay measures the uptake of radiolabeled GABA (e.g., [³H]GABA) into cells that are engineered to express specific GABA transporter subtypes.[9][10] The inhibitory potential of a test compound is determined by its ability to reduce the amount of radiolabeled GABA taken up by the cells.

General Procedure:

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing one of the four mouse GABA transporter subtypes (mGAT1-4) are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer.

-

Inhibition Assay: The cells are incubated with a solution containing a fixed concentration of [³H]GABA and varying concentrations of the test compound (e.g., a this compound derivative).

-

Uptake Measurement: After a short incubation period, the uptake of [³H]GABA is terminated, and the amount of radioactivity inside the cells is measured using a scintillation counter.

-

Data Analysis: The percentage inhibition of GABA uptake is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor required to reduce GABA uptake by 50%) is determined.

The inhibitory effect of this compound derivatives on MMPs can be evaluated using a fluorescence resonance energy transfer (FRET)-based assay.

Principle: This assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When an active MMP cleaves the peptide substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, thus keeping the fluorescence signal low.

General Procedure:

-

Reagent Preparation: Prepare solutions of the MMP enzyme, the FRET peptide substrate, and the test inhibitor in an appropriate assay buffer.

-

Assay Reaction: In a 96-well plate, combine the MMP enzyme with varying concentrations of the test compound and incubate for a short period to allow for inhibitor binding.

-

Initiation of Reaction: Add the FRET substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined.

Caption: Workflow for MMP inhibition assay.

Characterization

The structural confirmation and purity assessment of synthesized this compound are typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its straightforward synthesis and versatile structure make it an attractive starting point for the design of novel therapeutic agents.

References

- 1. youtube.com [youtube.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2005030747A1 - A process for the synthesis of 3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 9. US6521763B1 - Method for producing gamma-butyrolactone - Google Patents [patents.google.com]

- 10. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Synthesis of 4-hydroxybutanamide from Gamma-Butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxybutanamide from gamma-butyrolactone (GBL), a process of significant interest in the fields of medicinal chemistry and materials science. This compound serves as a valuable building block for the synthesis of various pharmaceutical intermediates and specialty polymers. The primary and most direct route for this transformation is the aminolysis of the lactone ring of GBL using ammonia.

Reaction Principle: Aminolysis of Gamma-Butyrolactone

The core of the synthesis lies in the nucleophilic acyl substitution reaction between gamma-butyrolactone and ammonia. In this reaction, the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, resulting in the cleavage of the ester bond and the formation of the stable amide, this compound.[1] This ring-opening reaction is a common and efficient method for the preparation of hydroxyamides from lactones.

The reaction can be carried out using various forms of ammonia, including aqueous ammonia, alcoholic ammonia, or anhydrous ammonia in a suitable solvent. The choice of reagent and reaction conditions can influence the reaction rate and the purity of the final product.

Experimental Protocols

While various methods can be employed, a common laboratory-scale procedure involves the reaction of gamma-butyrolactone with an excess of aqueous ammonia.

Method 1: Reaction with Aqueous Ammonia at Elevated Temperature

This protocol outlines a straightforward approach utilizing readily available reagents.

Materials:

-

Gamma-butyrolactone (GBL)

-

Aqueous ammonia (28-30% NH₃)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Crystallization dish

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine gamma-butyrolactone (1.0 molar equivalent) with a significant excess of concentrated aqueous ammonia (e.g., 10-20 molar equivalents).

-

Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) with continuous stirring.

-

Maintain the reflux for a period of 4 to 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the characteristic odor of GBL.

-

After the reaction is deemed complete, allow the mixture to cool to room temperature.

-

Remove the excess ammonia and water under reduced pressure using a rotary evaporator.

-

The resulting crude product, a viscous oil or a semi-solid, can be purified by crystallization. Dissolve the crude product in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to induce crystallization.

-

Collect the crystalline this compound by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions, including the concentration of ammonia, temperature, and reaction time.

| Parameter | Value | Reference |

| Molecular Weight | 103.12 g/mol | [1][2] |

| Melting Point | 46-48 °C | [3] |

| Boiling Point | 156 °C @ 0.1 Torr | [3] |

| Typical Yield | 70-90% | Varies with conditions |

Characterization Data

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the protons of the methylene groups and the hydroxyl and amide protons. |

| ¹³C NMR | Signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other two methylene carbons. |

| FTIR (cm⁻¹) | Characteristic absorption bands for the O-H stretch (broad, ~3300-3400), N-H stretches of the primary amide (~3200-3400), C=O stretch of the amide (~1640-1680), and C-N stretch. |

Visualizing the Synthesis and Workflow

To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Gamma-butyrolactone (GBL): GBL is a hygroscopic liquid and can cause serious eye damage. Handle with appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Aqueous Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.

Conclusion

The synthesis of this compound from gamma-butyrolactone via aminolysis is a robust and efficient method suitable for laboratory and potentially industrial-scale production. By carefully controlling the reaction conditions, researchers can achieve high yields of a pure product. The detailed protocols and characterization data provided in this guide serve as a valuable resource for scientists and professionals engaged in chemical synthesis and drug development.

References

An In-Depth Technical Guide to 4-Hydroxybutanamide: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybutanamide, a simple derivative of γ-hydroxybutyric acid (GHB), is a molecule of significant interest in the fields of neuroscience and medicinal chemistry. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has prompted investigations into its biological activity, particularly as a modulator of GABAergic systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and established analytical methodologies for its characterization and quantification.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the tables below, providing a foundational understanding of its behavior in various experimental settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 46-48 °C | |

| Boiling Point | 156 °C at 0.1 Torr | |

| Density | 1.11 g/cm³ | |

| XLogP3 | -1.3 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Peaks / Characteristics | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ ~1.6-1.8 (m, 2H, CH₂), δ ~2.0-2.2 (t, 2H, CH₂C=O), δ ~3.4 (t, 2H, CH₂OH), δ ~4.4 (t, 1H, OH), δ ~6.7 & 7.2 (br s, 2H, NH₂) | [3][4] |

| ¹³C NMR (DMSO-d₆) | δ ~32 (CH₂), δ ~35 (CH₂C=O), δ ~60 (CH₂OH), δ ~175 (C=O) | [3][5][6] |

| FTIR (cm⁻¹) | ~3400-3200 (O-H and N-H stretching), ~2950-2850 (C-H stretching), ~1640 (C=O stretching, Amide I), ~1550 (N-H bending, Amide II) | [2][7] |

| Mass Spectrometry (EI) | M⁺ at m/z 103, fragments from loss of H₂O (m/z 85), NH₃ (m/z 86), and C₂H₄O (m/z 59) |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis, purification, and analysis of this compound. This section provides step-by-step protocols for key laboratory operations.

Synthesis of this compound from γ-Butyrolactone

The most common and straightforward synthesis of this compound involves the aminolysis of γ-butyrolactone.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

γ-Butyrolactone (GBL)

-

Aqueous ammonia (28-30%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, combine γ-butyrolactone and an excess of aqueous ammonia. A molar ratio of at least 3:1 ammonia to GBL is recommended.

-

Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature should be maintained at approximately 80-90 °C.

-

Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ammonia and water under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound.

Workflow for Recrystallization:

Figure 2: Recrystallization workflow.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

If crystals do not form spontaneously, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

-

Place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Methods

Accurate and reliable analytical methods are essential for confirming the identity and purity of synthesized this compound.

Protocol for HPLC Analysis:

Figure 3: HPLC analysis workflow.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of water and a polar organic solvent such as acetonitrile or methanol. An isocratic elution with a high aqueous content (e.g., 95:5 water:acetonitrile) is often suitable.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

For GC-MS analysis, derivatization of the polar hydroxyl and amide groups is typically required to improve volatility and chromatographic performance.

Protocol for GC-MS Analysis with Derivatization:

Figure 4: GC-MS analysis workflow.

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice for silylating hydroxyl and amide groups.

-

Derivatization Procedure:

-

Ensure the sample is completely dry.

-

Add the derivatization agent to the sample in a sealed vial.

-

Heat the mixture at 60-80 °C for 30-60 minutes.

-

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms.

-

Oven Temperature Program: A starting temperature of around 100 °C, ramped up to 250-280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Biological Activity and Signaling Pathways

This compound and its derivatives are primarily investigated for their interaction with the GABAergic system. Their structural similarity to GABA allows them to potentially act as analogs that can influence GABA transport and metabolism.

Interaction with GABA Transporters (GATs)

Derivatives of this compound have been shown to act as inhibitors of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its neurotransmitter action. By inhibiting GATs, these compounds can increase the extracellular concentration of GABA, leading to enhanced GABAergic neurotransmission. This mechanism is a key target for the development of antiepileptic and anxiolytic drugs.

Logical Relationship of GAT Inhibition:

Figure 5: GAT inhibition by this compound derivatives.

While this compound itself has weak activity, structural modifications to the molecule can significantly enhance its potency and selectivity for different GAT subtypes (GAT1, GAT2, GAT3, and BGT1).

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutics targeting the GABAergic system. A thorough understanding of its physical and chemical properties, coupled with robust and well-defined experimental protocols for its synthesis, purification, and analysis, is paramount for advancing research in this area. The information provided in this technical guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to effectively work with this important compound. Further research into the specific interactions of this compound derivatives with GABA transporters and other related biological targets will continue to be a promising avenue for the discovery of new treatments for neurological and psychiatric disorders.

References

- 1. 4-Hydroxybutyramide | C4H9NO2 | CID 13562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 927-60-6 | Benchchem [benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]

- 7. ejournal.upi.edu [ejournal.upi.edu]

4-hydroxybutanamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxybutanamide, including its chemical properties, synthesis methodologies, and the biological significance of its derivatives, particularly as inhibitors of matrix metalloproteinases (MMPs).

Core Compound Specifications

This compound is a chemical compound with the following key identifiers:

| Property | Value | Citations |

| CAS Number | 927-60-6 | |

| Molecular Formula | C₄H₉NO₂ | |

| Molecular Weight | 103.12 g/mol |

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes. The selection of a particular method may depend on the desired scale, purity requirements, and available starting materials.

Method 1: Aminolysis of γ-Butyrolactone

A common and direct method for the synthesis of this compound is the ring-opening of γ-butyrolactone with ammonia. This reaction, known as aminolysis, involves the nucleophilic attack of ammonia on the carbonyl carbon of the lactone, leading to the formation of the corresponding amide.

Experimental Protocol:

Method 2: Amidation of 4-Hydroxybutyric Acid

Another synthetic approach is the direct amidation of 4-hydroxybutyric acid. This method typically requires the activation of the carboxylic acid group to facilitate the reaction with ammonia.

Experimental Protocol:

Detailed experimental procedures for the direct amidation of 4-hydroxybutyric acid are not widely published. A general approach would involve the use of a coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source. The reaction would be carried out in a suitable solvent and the product isolated and purified using standard laboratory techniques.

Biological Significance of this compound Derivatives

While this compound itself is not extensively studied for its biological activity, its derivatives, particularly N-substituted and N-hydroxy derivatives, have garnered significant interest in medicinal chemistry. Notably, N-hydroxybutanamide derivatives have been investigated as potent inhibitors of matrix metalloproteinases (MMPs).

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Dysregulation of MMP activity is implicated in various pathological processes, including cancer invasion and metastasis, arthritis, and cardiovascular diseases.[1]

Mechanism of Action of N-Hydroxybutanamide Derivatives as MMP Inhibitors

The inhibitory activity of N-hydroxybutanamide derivatives against MMPs stems from the hydroxamic acid moiety (-CONHOH). This functional group acts as a powerful chelating agent for the zinc ion (Zn²⁺) located in the active site of the MMP enzyme.[1][2] The binding of the hydroxamic acid to the zinc ion prevents the enzyme from interacting with its natural substrates, thereby inhibiting its proteolytic activity.

The general mechanism involves the coordination of the hydroxamic acid to the catalytic zinc ion in the MMP active site. This interaction is a key determinant of the inhibitory potency of these compounds.[1]

Matrix Metalloproteinase Signaling Pathway

MMPs are involved in complex signaling pathways that regulate cell behavior. For instance, MMPs can cleave and release growth factors and cytokines from the ECM, which can then bind to their receptors on cell surfaces and trigger downstream signaling cascades. By degrading the ECM, MMPs also play a direct role in facilitating cell migration and invasion, which are critical steps in cancer metastasis. The inhibition of MMPs by N-hydroxybutanamide derivatives can disrupt these processes.

Below is a generalized representation of the role of MMPs in cancer cell invasion, which can be targeted by MMP inhibitors.

Caption: Role of MMPs in Cancer Cell Invasion and Inhibition by N-Hydroxybutanamide Derivatives.

Experimental Data on N-Hydroxybutanamide Derivatives

A study on novel N-hydroxybutanamide derivatives demonstrated their potential as antitumor and antimetastatic agents through the inhibition of specific MMPs. The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was a particularly promising compound.

In Vitro MMP Inhibition:

| Compound | Target MMP | IC₅₀ (µM) |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2 | 1 - 1.5 |

| MMP-9 | 1 - 1.5 | |

| MMP-14 | 1 - 1.5 |

In Vivo Antitumor Activity (B16 Melanoma Mouse Model):

| Treatment | Tumor Growth Inhibition (%) | Metastasis Inhibition (%) |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | 61.5 | 88.6 |

Experimental Protocols for Biological Assays

MMP Inhibition Assay (General Protocol):

A typical MMP inhibition assay involves measuring the enzymatic activity of a specific MMP in the presence and absence of the inhibitor.

-

Reagents and Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9).

-

Fluorogenic MMP substrate.

-

Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35).

-

Test compound (N-hydroxybutanamide derivative) dissolved in a suitable solvent (e.g., DMSO).

-

A known MMP inhibitor as a positive control.

-

Microplate reader capable of fluorescence detection.

-

-

Procedure:

-

The MMP enzyme is pre-incubated with varying concentrations of the test compound or control in the assay buffer.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, resulting from the cleavage of the substrate by the active MMP, is monitored over time using a microplate reader.

-

The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.

-

The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the untreated control.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Antitumor Activity Assay (General Xenograft Model Protocol):

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.

-

-

Cell Culture and Tumor Implantation:

-

A human cancer cell line (e.g., B16 melanoma) is cultured in vitro.

-

A specific number of cells are harvested and injected subcutaneously or orthotopically into the mice to induce tumor formation.

-

-

Treatment:

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The test compound (N-hydroxybutanamide derivative) is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule.

-

The control group receives the vehicle (the solvent used to dissolve the compound).

-

-

Monitoring and Endpoint:

-

Tumor size is measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated.

-

The body weight and general health of the mice are also monitored.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

To assess metastasis, organs such as the lungs or liver may be examined for the presence of secondary tumors.

-

-

Data Analysis:

-

The antitumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups.

-

The antimetastatic effect is determined by comparing the number and size of metastases.

-

Statistical analysis is performed to determine the significance of the observed differences.

-

Summary

This compound is a valuable chemical entity, and its derivatives, particularly those containing a hydroxamic acid functional group, have emerged as a significant class of MMP inhibitors. The ability of these compounds to chelate the zinc ion in the active site of MMPs provides a strong rationale for their investigation as therapeutic agents in diseases characterized by excessive ECM degradation, such as cancer. The experimental data on N-hydroxybutanamide derivatives demonstrate their potential to inhibit tumor growth and metastasis in preclinical models, warranting further research and development in this area. The provided experimental frameworks for synthesis and biological evaluation can serve as a foundation for researchers and drug development professionals working with this class of compounds.

References

Technical Guide: Solubility Profile of 4-Hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-hydroxybutanamide, a polar molecule featuring both a hydroxyl and an amide group. Due to its structure, this compound is of interest in various chemical and biological research areas, including as a precursor in the synthesis of derivatives with potential therapeutic applications, such as GABA transporter inhibitors.[1] Understanding its solubility is critical for its application in experimental and developmental settings.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes the available qualitative information and provides a generalized experimental protocol for its determination.

Solubility Profile of this compound

The polarity of this compound, stemming from its hydroxyl and amide functional groups, largely dictates its solubility. These groups allow for hydrogen bonding, making it readily soluble in polar solvents.[1] The following table summarizes the known qualitative solubility of this compound in various solvents.

| Solvent | Type | Solubility | Reference |

| Water | Polar Protic | High[1] | [1] |

| Methanol | Polar Protic | Slight | ChemicalBook |

| Chloroform | Polar Aprotic | Slight | ChemicalBook |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound such as this compound. This method can be adapted to provide qualitative or semi-quantitative data.

Objective: To determine the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, diethyl ether, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

-

Analytical balance

Procedure:

-

Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add a specific volume of a single solvent (e.g., 1 mL), creating a suspension.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough interaction between the solute and the solvent.

-

Observation: After mixing, allow the tubes to stand and observe for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

Incremental Addition (for semi-quantitative analysis): If the compound dissolves completely, incrementally add more pre-weighed amounts of this compound, repeating the mixing step each time, until a saturated solution is achieved (i.e., undissolved solid remains).

-

Documentation: Record the observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble. For semi-quantitative results, record the total amount of solute that dissolved in the given volume of solvent.

Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound like this compound.

Caption: A flowchart of the general process for determining compound solubility.

References

Spectroscopic Profile of 4-Hydroxybutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxybutanamide, a molecule of interest in various research and development sectors. This document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.40 | t | 2H | H-4 (-CH₂-OH) |

| ~2.05 | t | 2H | H-2 (-CH₂-C=O) |

| ~1.65 | p | 2H | H-3 (-CH₂-CH₂-CH₂) |

| ~4.50 | t (broad) | 1H | -OH |

| ~7.20 & ~6.80 | s (broad) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C-1 (C=O) |

| ~60.5 | C-4 (-CH₂-OH) |

| ~32.0 | C-2 (-CH₂-C=O) |

| ~28.5 | C-3 (-CH₂-CH₂-CH₂) |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 2960-2850 | Medium | C-H stretching (aliphatic) |

| ~1640 | Strong | C=O stretching (Amide I) |

| ~1550 | Medium | N-H bending (Amide II) |

| ~1050 | Strong | C-O stretching |

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Predicted Adduct |

| 104.0706 | [M+H]⁺ |

| 126.0526 | [M+Na]⁺ |

| 102.0560 | [M-H]⁻ |

| 121.0972 | [M+NH₄]⁺ |

| 86.0606 | [M+H-H₂O]⁺ |

| 103.0628 | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound. These protocols are based on standard laboratory practices and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker DRX-500 spectrometer, or an equivalent 500 MHz NMR instrument.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the proton spectrum at a spectral frequency of 500 MHz.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 1 second.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum at a spectral frequency of 125 MHz.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a 45-degree pulse width with a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically 1024 or more) for good signal-to-noise.

-

Process the data with an exponential line broadening of 1.0 Hz.

-

-

Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A Bruker Alpha FT-IR spectrometer, or an equivalent Fourier Transform Infrared spectrometer.

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment or the clean ATR crystal prior to sample analysis.

-

-

Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Instrumentation: A MAT INCOS 50 (Thermo Finnigan) mass spectrometer, or an equivalent instrument capable of electron ionization (EI).

-

Sample Introduction: Introduce the sample via a direct insertion probe.

-

Ionization:

-

Use electron ionization (EI) at an energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass-to-charge (m/z) range of approximately 10 to 200 amu.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the predicted values for various adducts and fragments.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in elucidating the structure of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

The GABAergic Interface: A Technical Guide to 4-Hydroxybutanamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-hydroxybutanamide, a close structural analog of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). We explore its chemical properties, synthesis, and its multifaceted relationship with the GABAergic system, including its potential role as a precursor to GABA and the activity of its derivatives as modulators of GABAergic neurotransmission. This document consolidates quantitative data on the inhibition of GABA transporters by this compound derivatives, details relevant experimental protocols, and visualizes key pathways and workflows to support ongoing research and drug development in neuroscience.

Introduction: The GABAergic System and the Significance of this compound

The γ-aminobutyric acid (GABA) system is the principal inhibitory network in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, the development of therapeutic agents that can modulate the GABA system is of significant interest.

This compound, also known as γ-hydroxybutyramide, is a molecule of interest due to its structural similarity to GABA. This guide delves into the chemical and biological relationship between this compound and GABA, with a particular focus on its potential as a GABA prodrug and the pharmacological activity of its derivatives.

Chemical Properties and Synthesis of this compound

This compound (C₄H₉NO₂) is a simple amide derivative of 4-hydroxybutyric acid (GHB). Its chemical structure features a hydroxyl group and an amide group, which confer specific solubility and reactivity properties.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its N-substituted derivatives can be achieved through several established routes. A common and efficient method involves the aminolysis of γ-butyrolactone (GBL), a cyclic ester. This reaction proceeds via the nucleophilic attack of an amine on the carbonyl carbon of the lactone, leading to the opening of the five-membered ring to form the corresponding this compound derivative.

Alternatively, direct amidation of 4-hydroxybutyric acid or its more reactive acyl chloride derivative can be employed. The use of thionyl chloride (SOCl₂) to form 4-hydroxybutyryl chloride, followed by reaction with an amine, is a high-yield approach often used in laboratory settings.

The Relationship Between this compound and GABA

The structural analogy between this compound and GABA suggests a close biological relationship. This relationship can be explored through two primary avenues: its potential conversion to GABA and the ability of its derivatives to modulate GABAergic signaling.

Potential Conversion of this compound to GABA

While direct enzymatic conversion of this compound to GABA in the brain has not been extensively documented, a plausible metabolic pathway can be hypothesized. It is proposed that this compound may undergo enzymatic hydrolysis by amidohydrolases to yield 4-hydroxybutyric acid (GHB) and ammonia. GHB is a known endogenous compound and a precursor to GABA in certain metabolic pathways. The conversion of GHB to GABA has been demonstrated in vitro. This potential metabolic route positions this compound as a prodrug candidate for delivering GABA or its immediate precursor, GHB, to the central nervous system.

This compound Derivatives as GABA Transporter Inhibitors

A significant aspect of the relationship between this compound and the GABAergic system lies in the pharmacological activity of its derivatives. Research has shown that N-substituted this compound derivatives can act as inhibitors of GABA transporters (GATs). GATs are crucial for regulating GABAergic neurotransmission by removing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting GATs, these compounds can increase the synaptic concentration of GABA, potentiating inhibitory signaling. This mechanism of action is a key strategy in the development of treatments for conditions characterized by GABAergic hypofunction, such as epilepsy and neuropathic pain.

Quantitative Data: Inhibition of GABA Transporters

The following table summarizes the inhibitory activity of a series of synthesized this compound derivatives against the four mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, and mGAT4). The data is presented as pIC₅₀ values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater inhibitory potency.

| Compound | mGAT1 (pIC₅₀) | mGAT2 (pIC₅₀) | mGAT3 (pIC₅₀) | mGAT4 (pIC₅₀) |

| Derivative 1 | 4.5 ± 0.1 | 5.1 ± 0.1 | 4.8 ± 0.1 | 5.4 ± 0.1 |

| Derivative 2 | 4.2 ± 0.2 | 4.9 ± 0.1 | 4.5 ± 0.2 | 5.2 ± 0.1 |

| Derivative 3 | 4.8 ± 0.1 | 5.5 ± 0.2 | 5.0 ± 0.1 | 5.8 ± 0.2 |

| Derivative 4 | 5.0 ± 0.1 | 5.8 ± 0.1 | 5.3 ± 0.1 | 6.1 ± 0.1 |

| Derivative 5 | 4.6 ± 0.2 | 5.3 ± 0.1 | 4.9 ± 0.2 | 5.6 ± 0.1 |

Note: The data presented here is a representative summary based on available literature and should be consulted in conjunction with the primary research articles.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its interaction with the GABAergic system.

General Procedure for the Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for synthesizing N-substituted this compound derivatives via the aminolysis of γ-butyrolactone.

Materials:

-

γ-Butyrolactone (GBL)

-

Substituted amine (R-NH₂)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve γ-butyrolactone in the anhydrous solvent.

-

Add the substituted amine to the solution. The molar ratio of amine to GBL may need to be optimized depending on the reactivity of the amine.

-

The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a duration determined by the reaction progress, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified using an appropriate technique, such as column chromatography or recrystallization, to yield the pure N-substituted this compound derivative.

-

The structure and purity of the final compound are confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro GABA Transporter Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory potency of compounds on GABA transporters.

Materials:

-

Cell line stably expressing the desired GABA transporter subtype (e.g., HEK-293 cells)

-

[³H]GABA (radiolabeled GABA)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture the cells expressing the specific GAT subtype in appropriate media and conditions until they reach the desired confluency.

-

Assay Preparation: On the day of the assay, wash the cells with the assay buffer.

-

Compound Incubation: Add the test compounds at various concentrations to the cells and incubate for a predetermined period to allow for binding to the transporters.

-

GABA Uptake: Initiate the uptake reaction by adding a solution containing [³H]GABA to the cells. Incubate for a short period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Cell Lysis and Scintillation Counting: Lyse the cells to release the intracellular [³H]GABA. Add a scintillation cocktail to the cell lysate and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of GABA taken up by the cells. The inhibitory effect of the test compounds is calculated by comparing the uptake in the presence of the compound to the uptake in the control (vehicle-treated) cells. The IC₅₀ values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships and pathways discussed in this guide.

Caption: Potential metabolic pathway of this compound to GABA.

Caption: Experimental workflow for synthesis and evaluation of GAT inhibitors.

Caption: Modulation of GABAergic signaling by a this compound derivative.

Conclusion and Future Directions

This compound and its derivatives represent a promising area of research for the development of novel therapeutics targeting the GABAergic system. The potential for this compound to act as a GABA prodrug, coupled with the demonstrated activity of its derivatives as GABA transporter inhibitors, highlights the versatility of this chemical scaffold.

Future research should focus on elucidating the precise metabolic pathway of this compound in vivo to confirm its conversion to GABA. Furthermore, detailed pharmacokinetic and pharmacodynamic studies, including blood-brain barrier permeability assessments, are essential to evaluate the therapeutic potential of these compounds. The development of selective inhibitors for different GAT subtypes based on the this compound scaffold could lead to more targeted and effective treatments for a variety of neurological and psychiatric disorders. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

The Biological Significance of the 4-Hydroxybutanamide Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxybutanamide scaffold is a versatile and privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its inherent structural features, including a hydroxyl group and an amide moiety, allow for diverse molecular interactions, making it a valuable pharmacophore in the design of targeted therapeutics. This technical guide provides an in-depth overview of the biological significance of the this compound core, with a focus on its roles as an inhibitor of GABA transporters and matrix metalloproteinases (MMPs), and as a ligand for the γ-hydroxybutyrate (GHB) receptor.

Core Biological Activities

The this compound scaffold has been successfully incorporated into molecules targeting a range of biological processes, from neurotransmission to extracellular matrix remodeling. This section details the key therapeutic areas where this scaffold has shown significant promise.

Modulation of GABAergic Neurotransmission

The structural similarity of the this compound backbone to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has made it a cornerstone for the development of GABA transporter (GAT) inhibitors. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking these transporters, compounds containing the this compound scaffold can increase the extracellular concentration of GABA, potentiating GABAergic neurotransmission. This mechanism of action is particularly relevant for the treatment of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

The inhibitory potency of various N-substituted this compound derivatives against different murine GABA transporter subtypes (mGAT1-4) has been evaluated. The following table summarizes the pIC50 values for a selection of these compounds.

| Compound ID | Substituent on Amide Nitrogen | mGAT1 (pIC50) | mGAT2 (pIC50) | mGAT3 (pIC50) | mGAT4 (pIC50) | Reference |

| 1 | Benzyl | 4.96 | - | - | - | [1] |

| 2 | 4-Chlorobenzyl | - | - | 5.06 | - | [1] |

| 3a | 2-(Diphenylmethyl)piperazin-1-yl)-ethyl | 4.52 | 4.33 | 4.66 | 4.35 | [1] |

| 3b | 3-(Diphenylmethyl)piperazin-1-yl)-propyl | 4.88 | 4.22 | 4.81 | 4.57 | [1] |

Note: pIC50 = -log(IC50). A higher pIC50 value indicates greater potency.

Inhibition of Matrix Metalloproteinases (MMPs)

N-hydroxybutanamide derivatives, where the amide nitrogen is substituted with a hydroxyl group, have emerged as potent inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in various pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. The hydroxamic acid moiety (-CONHOH) present in these derivatives acts as a strong chelator of the zinc ion within the active site of MMPs, leading to their inhibition.

The inhibitory activity of N-hydroxybutanamide derivatives against several MMPs has been quantified, with IC50 values indicating their potency.

| Compound | Target MMPs | IC50 (µM) | Reference |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | ~1 - 1.5 | [2] |

Ligand for the GHB Receptor

The this compound scaffold is structurally analogous to γ-hydroxybutyrate (GHB), an endogenous neurotransmitter and psychoactive drug. GHB exerts its effects through binding to its own specific receptor (GHB-R) and to a lesser extent, the GABA-B receptor. Derivatives of this compound are being investigated as potential ligands for the GHB receptor, with the aim of developing novel therapeutics for conditions such as narcolepsy and substance abuse disorders.[3]

Currently, specific Ki values for a wide range of this compound derivatives at the GHB receptor are not extensively available in the public domain. Research in this area is ongoing to characterize the binding affinities of novel analogs.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound-based compounds are a direct consequence of their interaction with specific signaling pathways. Understanding these molecular mechanisms is crucial for rational drug design and development.

GABAergic Signaling Pathway

Derivatives of this compound that inhibit GABA transporters directly impact the GABAergic signaling pathway. By preventing the reuptake of GABA, these inhibitors increase the concentration of GABA in the synaptic cleft, leading to prolonged activation of postsynaptic GABA-A and GABA-B receptors. This enhanced inhibitory neurotransmission helps to counterbalance excessive neuronal excitation.

Caption: Inhibition of GABA Transporter (GAT) by this compound derivatives.

Matrix Metalloproteinase (MMP) Signaling Pathway

N-hydroxybutanamide derivatives inhibit MMPs by directly binding to the catalytic zinc ion in their active site. This inhibition prevents the degradation of extracellular matrix (ECM) proteins, thereby modulating cellular processes such as migration, invasion, and angiogenesis. The regulation of MMP activity is complex, involving activation of pro-MMPs and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs).

Caption: Inhibition of Matrix Metalloproteinase (MMP) by N-hydroxybutanamide derivatives.

Experimental Protocols

This section provides an overview of the methodologies used to synthesize and evaluate the biological activity of this compound derivatives.

Synthesis of N-substituted 4-hydroxybutanamides

A common synthetic route to N-substituted 4-hydroxybutanamides involves the aminolysis of γ-butyrolactone.

Materials:

-

γ-Butyrolactone

-

Desired primary or secondary amine

-

Solvent (e.g., methanol, ethanol, or neat)

-

Stirring apparatus

-

Heating apparatus (if required)

-

Purification apparatus (e.g., column chromatography or recrystallization)

Procedure:

-

Dissolve γ-butyrolactone in a suitable solvent or use it neat.

-

Add the desired amine to the reaction mixture. The molar ratio of amine to lactone may vary depending on the reactivity of the amine.

-

Stir the reaction mixture at room temperature or with heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-substituted this compound.

[³H]GABA Uptake Assay in HEK-293 Cells

This assay is used to determine the inhibitory potency of compounds on GABA transporters.

Materials:

-

HEK-293 cells stably expressing the desired murine GAT subtype (mGAT1-4).

-

Cell culture medium and supplements.

-

[³H]GABA (radiolabeled GABA).

-

Test compounds (this compound derivatives).

-

Scintillation counter.

Procedure:

-

Plate the HEK-293 cells in 24-well plates and grow to confluence.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time.

-

Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA.

-

Incubate for a short period to allow for GABA uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Fluorogenic MMP Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of MMPs.

Materials:

-

Recombinant human MMP enzyme.

-

Fluorogenic MMP substrate.

-

Assay buffer.

-

Test compounds (N-hydroxybutanamide derivatives).

-

Fluorescence microplate reader.

Procedure:

-

Activate the pro-MMP enzyme according to the manufacturer's instructions.

-

In a 96-well plate, add the assay buffer, the activated MMP enzyme, and various concentrations of the test compound.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate.

-

Monitor the increase in fluorescence over time using a fluorescence microplate reader. The cleavage of the substrate by the MMP releases a fluorophore, resulting in an increase in fluorescence.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The this compound scaffold represents a significant and versatile platform in modern drug discovery. Its ability to be readily functionalized allows for the generation of diverse chemical libraries with tailored biological activities. The demonstrated efficacy of its derivatives as GABA transporter inhibitors and MMP inhibitors highlights its therapeutic potential in neurology and oncology, respectively. Furthermore, ongoing research into its role as a GHB receptor ligand may unveil new avenues for treating a range of central nervous system disorders. The continued exploration of the structure-activity relationships and mechanisms of action of this compound-based compounds will undoubtedly lead to the development of novel and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 4-hydroxybutanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract